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molecular formula C10H13N3 B8364144 5-(Pyridin-2-ylamino)pentanenitrile

5-(Pyridin-2-ylamino)pentanenitrile

Cat. No. B8364144
M. Wt: 175.23 g/mol
InChI Key: LMRNRMKRYJQYHQ-UHFFFAOYSA-N
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Patent
US06933304B2

Procedure details

4-(1,3-Dioxolan-2-yl)butanenitrile (6.26 g; 0.0443 moles) was dissolved in a mixture of acetone (50 mL) and water (50 mL) under nitrogen. p-Toluene-sulfonic acid (843 mg; 0.00443 moles) was added followed by sodium periodate (9.67 g; 0.0452 moles) and the mixture was heated at 40° C. for 32 hours with magnetic stirring. The mixture was filtered, washing the filter cake with ethyl acetate (100 mL). The filtrate was mixed with aqueous sodium bicarbonate solution (50 mL) and the phases were separated. The aqueous phase was extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over sodium sulfate and filtered. Removal of solvent under vacuum gave the crude product (5-oxopentanenitrile). This material was dissolved in methylene chloride (150 mL). 2-Aminopyridine (4.17 g; 0.0443 moles) was added and the reaction mixture was magnetically stirred under nitrogen for 30 minutes. Sodium triacetoxyborohydride (14.1 g; 0.0665 moles) was added and the reaction mixture was stirred for 4 hours. The reaction mixture was added to aqueous sodium bicarbonate solution (50 mL) and the phases were separated. The aqueous phase was extracted with ethyl acetate (4×50 mL). The combined organic phases were dried over sodium sulfate and filtered. Removal of solvent under vacuum gave crude product which was purified by chromatography on silica gel, eluting with methylene chloride followed by methylene chloride/acetone (10:1). Removal of solvent under vacuum gave the product, 5-(pyridin-2-ylamino)pentane-nitrile, as an off white solid (4.30 g; 55%). 1H NMR (CDCl3) δ 8.05-8.10 (1H, m), 7.38-7.43 (1H, m), 6.55-6.60 (1H, m), 6.38 (1H, d, J=8.5 Hz), 4.38-4.58 (1H, br), 3.30-3.40 (2H, m), 2.35-2.45 (2H, m), 1.70-1.85 (4H, m).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
843 mg
Type
reactant
Reaction Step Two
Quantity
9.67 g
Type
reactant
Reaction Step Three
Quantity
4.17 g
Type
reactant
Reaction Step Four
Quantity
14.1 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O1CCO[CH:2]1[CH2:6][CH2:7][CH2:8][C:9]#[N:10].C1(C)C=CC(S(O)(=O)=O)=CC=1.I([O-])(=O)(=O)=O.[Na+].[NH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>CC(C)=O.O.C(Cl)Cl>[N:30]1[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=1[NH:28][CH2:2][CH2:6][CH2:7][CH2:8][C:9]#[N:10] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
O1C(OCC1)CCCC#N
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
843 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
9.67 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
4.17 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Five
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was magnetically stirred under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing the filter cake with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
The filtrate was mixed with aqueous sodium bicarbonate solution (50 mL)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
gave the crude product (5-oxopentanenitrile)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
gave crude product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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